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molecular formula C11H9NO3 B8749128 3-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 64643-37-4

3-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No. B8749128
M. Wt: 203.19 g/mol
InChI Key: FQKPINSZEPYQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08378017B2

Procedure details

Toluene (100 mL), triethylamine (10 g), methanesulfonic acid (15 g) were placed into a 500 ml, single-neck flask. Maleic anhydride (21.0 g, 214 millimoles) was dissolved into this mixture. This mixture was stirred magnetically at room temperature and m-anisidine (24.67 g, 200 millimoles) was then added drop-wise over a twenty minute period. A Dean-Stark trap and condenser were attached and the mixture was refluxed for three hours. A total of 3.7 ml of water was collected in the trap. The mixture was cooled to room temperature and the upper (toluene) phase was decanted off. The lower phase was extracted with 6×70 ml portions of fresh toluene. The collected toluene phase was passed over 27 grams of silica gel. The toluene was removed on a rotary evaporator to yield 27.3 g (67% of theory) of a clear yellow liquid. The product crystallized to a solid upon standing at room temperature. The solid melted at 75-76.5° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
24.67 g
Type
reactant
Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.CS(O)(=O)=O.[C:13]1(=[O:19])[O:18][C:16](=O)[CH:15]=[CH:14]1.[CH3:20][O:21][C:22]1[CH:27]=[CH:26][CH:25]=[C:24](N)[CH:23]=1.C([N:31](CC)CC)C>>[CH3:20][O:21][C:22]1[CH:23]=[C:24]([C:15]2[C:16]([NH:31][C:13](=[O:19])[CH:14]=2)=[O:18])[CH:25]=[CH:26][CH:27]=1

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
CS(=O)(=O)O
Step Three
Name
Quantity
21 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Four
Name
Quantity
24.67 g
Type
reactant
Smiles
COC1=CC(=CC=C1)N
Step Five
Name
Quantity
10 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred magnetically at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
A total of 3.7 ml of water was collected in the trap
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the upper (toluene) phase was decanted off
EXTRACTION
Type
EXTRACTION
Details
The lower phase was extracted with 6×70 ml portions of fresh toluene
CUSTOM
Type
CUSTOM
Details
The toluene was removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to yield 27.3 g (67% of theory) of a clear yellow liquid
CUSTOM
Type
CUSTOM
Details
The product crystallized to a solid
CUSTOM
Type
CUSTOM
Details
upon standing at room temperature

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1)C=1C(=O)NC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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